

# MB 660R NHS Ester: A Technical Guide for Advanced Neuroscience Research

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## Compound of Interest

Compound Name: MB 660R NHS Ester

Cat. No.: B13720212

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of **MB 660R NHS Ester**, a bright and highly photostable far-red fluorescent dye, in the field of neuroscience. Its exceptional properties make it a valuable tool for labeling and visualizing neural targets with high precision and clarity, facilitating breakthroughs in understanding the complexities of the nervous system.

## Core Properties and Advantages in Neuroscience

MB 660R NHS Ester is an amine-reactive dye that covalently conjugates to primary amines on proteins, such as antibodies and other biomolecules.<sup>[1][2]</sup> This stable linkage, combined with the dye's intrinsic characteristics, offers significant advantages for demanding neuroscience applications like confocal microscopy and live-cell imaging.

Key features include:

- **Far-Red Emission:** With an excitation maximum around 665 nm and an emission maximum around 690 nm, MB 660R operates in a spectral range that minimizes autofluorescence from biological tissues, leading to a better signal-to-noise ratio.<sup>[3]</sup>
- **Exceptional Brightness and Photostability:** As a rhodamine-based dye, MB 660R exhibits high fluorescence quantum yield and remarkable resistance to photobleaching, enabling long-term imaging experiments with minimal signal degradation.<sup>[1][2]</sup>

- **pH Insensitivity:** The dye's fluorescence is stable across a broad pH range (pH 4 to 10), ensuring consistent performance in various experimental buffers and cellular environments. [\[1\]](#)[\[2\]](#)
- **High Water Solubility:** Its hydrophilic nature ensures good solubility in aqueous buffers, simplifying conjugation procedures and reducing the risk of aggregation. [\[1\]](#)[\[2\]](#)

These properties make **MB 660R NHS Ester** a compelling alternative to other far-red dyes, such as Alexa Fluor® 660 and CF® 660R Dye, for neuroscience research. [\[1\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative specifications of **MB 660R NHS Ester**, providing a quick reference for experimental planning.

Property	Value	Reference
Maximum Excitation Wavelength	~665 nm	<a href="#">[3]</a>
Maximum Emission Wavelength	~690 nm	<a href="#">[3]</a>
Molar Extinction Coefficient	92,000 cm <sup>-1</sup> M <sup>-1</sup>	<a href="#">[4]</a>
Molecular Weight	840.90 (protonated)	
Recommended Reaction pH	7.0 - 9.0	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Water, DMSO, DMF	<a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for antibody conjugation and immunofluorescence staining of neuronal preparations.

## Antibody Conjugation with MB 660R NHS Ester

This protocol describes the covalent labeling of a primary or secondary antibody with **MB 660R NHS Ester**.

Materials:

- Antibody (free of amine-containing stabilizers like BSA or glycine)
- **MB 660R NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 8.3)
- Purification column (e.g., gel filtration or dialysis cassette)
- Phosphate-buffered saline (PBS)

Procedure:

- Antibody Preparation:
  - Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
  - If the antibody solution contains interfering substances, purify it using an appropriate method.
- Dye Preparation:
  - Allow the vial of **MB 660R NHS Ester** to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.
- Conjugation Reaction:

- While gently vortexing, add the **MB 660R NHS Ester** stock solution to the antibody solution. A typical starting molar excess of dye to antibody is 10:1 to 20:1. This ratio may need to be optimized for different antibodies.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
  - Separate the dye-conjugated antibody from the unreacted dye using a gel filtration column or dialysis against PBS.
  - The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

## Immunofluorescence Staining of Cultured Neurons

This protocol outlines the steps for using an **MB 660R NHS Ester**-conjugated secondary antibody for immunofluorescence staining of cultured neurons.

Materials:

- Cultured neurons on coverslips or in plates
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
- Primary antibody specific to the neuronal target
- **MB 660R NHS Ester**-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

- Fixation:
  - Fix the cultured neurons with 4% PFA in PBS for 15-20 minutes at room temperature.[\[5\]](#)
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
  - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[\[6\]](#)
  - Wash three times with PBS.
- Blocking:
  - Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the primary antibody in the blocking buffer to its optimal working concentration.
  - Incubate the cells with the primary antibody solution overnight at 4°C.
- Secondary Antibody Incubation:
  - Wash the cells three times with PBS.
  - Dilute the **MB 660R NHS Ester**-conjugated secondary antibody in the blocking buffer.
  - Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[\[5\]](#)
- Counterstaining and Mounting:
  - Wash the cells three times with PBS.
  - Incubate with a nuclear counterstain like DAPI, if desired.

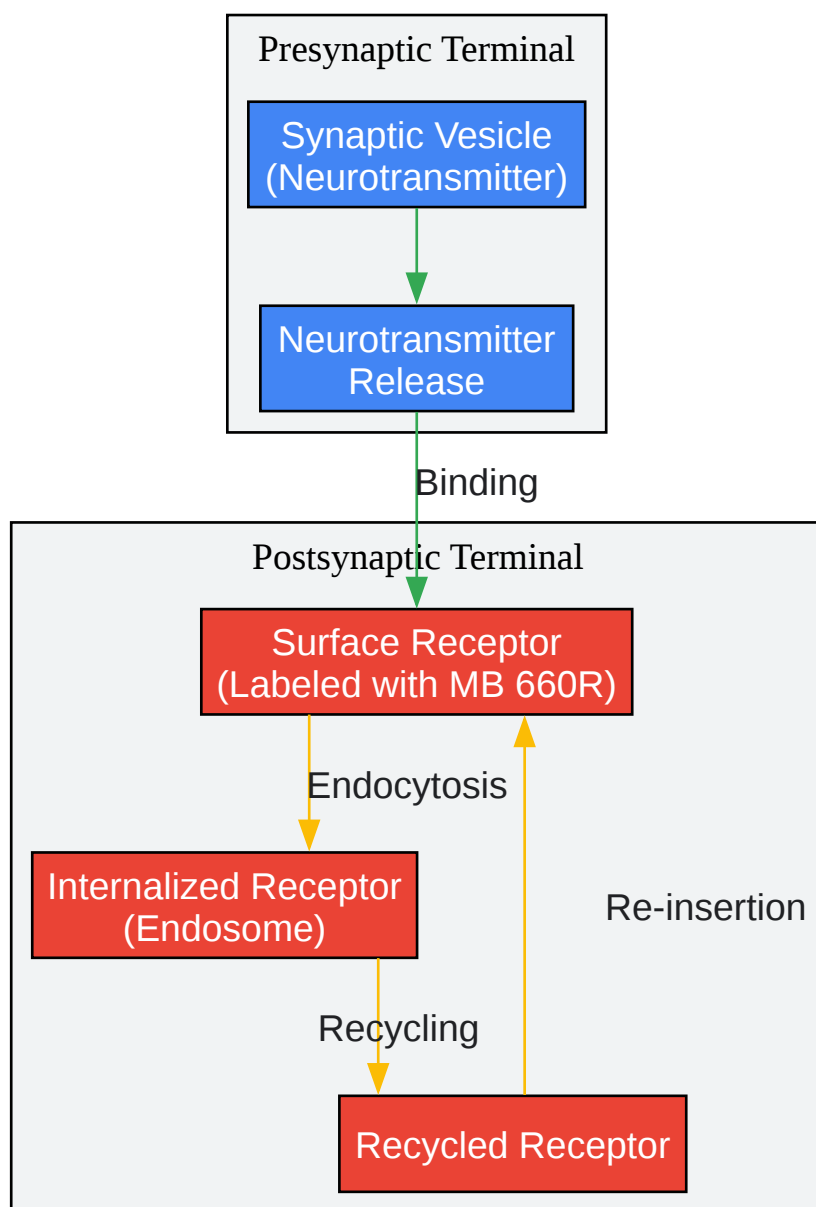
- Wash with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

## Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key neuroscience concepts and experimental workflows where **MB 660R NHS Ester** can be effectively applied.

### Neurotransmitter Receptor Trafficking

Visualizing the dynamic movement of neurotransmitter receptors is crucial for understanding synaptic plasticity. **MB 660R NHS Ester**-conjugated antibodies can be used to label and track surface receptors.

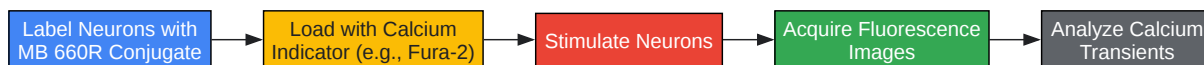


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Caption: Dynamic trafficking of neurotransmitter receptors at the synapse.

## Calcium Imaging Experimental Workflow

Calcium imaging is a fundamental technique to measure neuronal activity. While MB 660R itself is not a calcium indicator, it can be used to label specific neuronal populations for targeted analysis in conjunction with calcium imaging dyes.



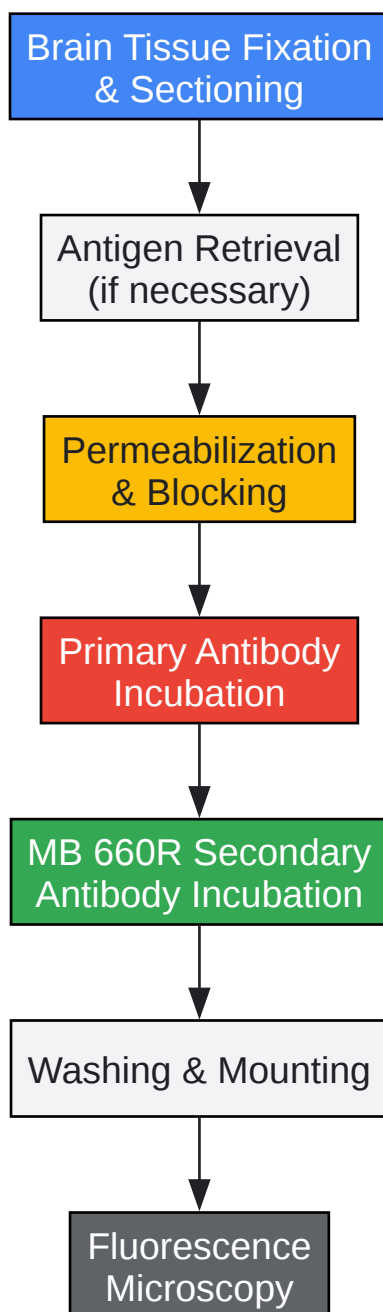
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Caption: General workflow for calcium imaging in labeled neurons.

## Immunohistochemistry Workflow for Brain Slices

This diagram outlines the key steps for visualizing proteins in fixed brain tissue using an **MB 660R NHS Ester**-conjugated antibody.





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Caption: Immunohistochemistry workflow for brain tissue staining.

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